2-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide
Description
2-(Benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a synthetic small molecule characterized by a thiazole core substituted at the 4-position with a 5-bromothiophen-2-yl group and at the 2-position with an acetamide moiety bearing a benzenesulfonyl substituent. This structure combines electron-withdrawing (bromine, sulfonyl) and aromatic (thiophene, benzene) groups, which may influence its physicochemical properties and biological interactions. The benzenesulfonyl group likely enhances metabolic stability and binding affinity compared to simpler acetamide derivatives .
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3S3/c16-13-7-6-12(23-13)11-8-22-15(17-11)18-14(19)9-24(20,21)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIKOXWLHQUIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. The process may start with the bromination of thiophene, followed by the formation of a thiazole ring. Subsequent steps involve the introduction of the phenylsulfonyl group and the acetamide moiety. Each step requires specific reagents and conditions, such as the use of bromine for bromination, sulfur-containing reagents for thiazole formation, and sulfonyl chlorides for sulfonylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to remove or alter specific functional groups.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the thiophene ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
The 5-bromothiophene moiety may confer distinct π-stacking interactions compared to phenyl or cyanophenyl substituents .
Biological Activity :
- Compounds lacking the sulfonyl group (e.g., 18 in ) have been studied for kinase activation, while hydroxy-methoxy derivatives (e.g., 6a in ) show promise as anti-inflammatory agents .
- The absence of activity data for the target compound suggests a need for further pharmacological profiling.
Synthetic Accessibility: The target compound likely requires additional steps (e.g., sulfonylation) compared to simpler analogues like 18, which is synthesized in one step from 2-bromo-1-(5-bromothiophen-2-yl)ethanone and thiourea .
Crystallographic and Conformational Insights
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () exhibits a dihedral angle of 61.8° between the thiazole and dichlorophenyl rings, suggesting conformational flexibility. This contrasts with sulfonyl-containing compounds, where steric hindrance may restrict rotation .
- The benzenesulfonyl group in the target compound could stabilize a planar conformation, optimizing interactions with flat binding pockets (e.g., ATP-binding sites in kinases) .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The bromothiophene and benzenesulfonyl groups may increase logP compared to fluorophenyl or cyanophenyl analogues, affecting membrane permeability .
Biological Activity
The compound 2-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name: 2-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide
- Molecular Formula: C14H12BrN2O2S2
- Molecular Weight: 380.29 g/mol
Structural Features
The compound features:
- A benzenesulfonyl group, which is known for its role in enhancing solubility and biological activity.
- A thiazole ring, contributing to its pharmacological properties.
- A bromothiophene moiety, which is often associated with electronic properties beneficial for biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide exhibit notable antimicrobial properties. For instance, derivatives of sulfonamides have shown effectiveness against various bacterial strains by inhibiting lipid biosynthesis essential for bacterial cell wall integrity .
Anticancer Potential
The compound has been investigated for its anticancer properties. It is believed to interfere with cellular signaling pathways that regulate cancer cell proliferation. In vitro studies have demonstrated that related thiazole derivatives can induce apoptosis in cancer cell lines by modulating key apoptotic pathways .
Anti-inflammatory Effects
A series of structurally related compounds have been evaluated as multitarget inhibitors for COX-2 and 5-LOX enzymes, which are critical in inflammatory processes. Compounds displaying IC50 values in the low micromolar range suggest significant anti-inflammatory potential. For example, one derivative exhibited an IC50 of 0.011 μM against COX-2, indicating potent activity .
The proposed mechanism of action for 2-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide involves:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in inflammatory responses and cancer progression.
- Disruption of Cellular Signaling: It potentially alters key signaling pathways related to cell survival and apoptosis.
- Interaction with Molecular Targets: The sulfonamide group enhances binding affinity to target proteins involved in disease processes.
Table 1: Biological Activity Summary
In Vivo Studies
In vivo studies have demonstrated that certain derivatives can significantly reduce inflammation in animal models of arthritis and other inflammatory diseases. For instance, a derivative was shown to ameliorate formalin-induced pain in rat models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
